5-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)furan-2-carboxamide
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Overview
Description
5-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound that features a thiazole ring, a pyridine ring, and a furan ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)furan-2-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the furan and pyridine moieties. One common method involves the reaction of 2-aminothiazole with 2-bromo-5-nitrofuran in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-bromopyridine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The thiazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings.
Scientific Research Applications
5-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound serves as a tool for studying the mechanisms of various biological processes and pathways.
Mechanism of Action
The mechanism of action of 5-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biological processes. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
5-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide: Similar structure but with a benzamide group instead of a furan ring.
5-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
5-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)furan-2-carboxamide is unique due to the combination of its thiazole, pyridine, and furan rings, which confer specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-nitro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O4S/c18-12(10-4-5-11(21-10)17(19)20)16-13-15-9(7-22-13)8-3-1-2-6-14-8/h1-7H,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFTUXQMPOLTIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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